

# physical and chemical properties of Afatinib Impurity C

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Technical Guide to Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Afatinib Impurity C**, a significant related substance of the potent, irreversible dual inhibitor of the ErbB family of tyrosine kinases, Afatinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Afatinib.

### **Chemical Identity and Physical Properties**

**Afatinib Impurity C** is recognized as the (R)-isomer of Afatinib. Its formation can occur during the synthesis or degradation of the active pharmaceutical ingredient (API).[1] Below is a summary of its key identifying information and physical characteristics.



| Property           | Value                                                                                                                                                    | Reference(s) |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name         | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide                             | [2]          |
| Synonyms           | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-<br>((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-<br>(dimethylamino)but-2-enamide,<br>Afatinib (R)-Isomer | [1]          |
| CAS Number         | 945553-91-3                                                                                                                                              | [1]          |
| Molecular Formula  | C24H25CIFN5O3                                                                                                                                            | [1][3][4]    |
| Molecular Weight   | 485.94 g/mol                                                                                                                                             | [1][3][4]    |
| Physical State     | Crystalline solid                                                                                                                                        | [2]          |
| Solubility         | Soluble in ethanol (~11 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (DMF) (~20 mg/mL). Sparingly soluble in aqueous buffers.                         | [2]          |
| Storage Conditions | Long-term storage at 2-8°C is recommended. Stable under ambient conditions for transport.                                                                | [5]          |

Note: Specific quantitative data for melting and boiling points are not readily available in public literature and are typically reported on a batch-specific Certificate of Analysis.

## Experimental Protocols Synthesis of Afatinib Impurity C



A general method for the synthesis of an Afatinib impurity, which could potentially be adapted for **Afatinib Impurity C**, involves the reaction of Afatinib with dimethylamine.

#### Reaction Scheme:



Click to download full resolution via product page

General synthesis pathway for an Afatinib impurity.

Methodology: In the presence of an organic solvent, Afatinib is reacted with an aqueous solution of dimethylamine (e.g., 30-40 wt.%). The reaction mixture is heated and stirred for a period of 2 to 6 hours at a temperature ranging from 30 to 80°C. Upon cooling, the resulting solid, **Afatinib Impurity C**, precipitates and can be collected by filtration. Further purification can be achieved through techniques such as extraction, recrystallization, or column chromatography.

#### **Analytical Method for Separation and Identification**

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation and quantification of Afatinib and its related impurities, including Impurity C.

Typical HPLC Parameters:



| Parameter      | Condition                                                   |
|----------------|-------------------------------------------------------------|
| Column         | Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 μm) or equivalent |
| Mobile Phase A | 10 mM Ammonium acetate buffer (pH 6.7)                      |
| Mobile Phase B | Acetonitrile                                                |
| Elution Mode   | Gradient                                                    |
| Flow Rate      | Typically 0.8 - 1.2 mL/min                                  |
| Column Temp.   | 30°C                                                        |
| Detection      | UV at 253 nm or 258 nm                                      |
| Injection Vol. | 10 μL                                                       |

Experimental Workflow for Impurity Profiling:





Click to download full resolution via product page

Workflow for the analysis of Afatinib impurities.

#### **Spectral Data**

While a specific Certificate of Analysis with spectral data for **Afatinib Impurity C** is not publicly available, a study on the forced degradation of Afatinib provides detailed NMR analysis of two major degradation products, DP2 and DP3.[6][7] It is plausible that one of these corresponds to **Afatinib Impurity C**. The structural elucidation of these products was performed using 1D (¹H and ¹³C) and 2D NMR spectroscopy. Researchers are advised to compare the spectral data of their isolated impurity with the published data for these degradation products for definitive identification.



### **Biological Activity**

The biological activity of **Afatinib Impurity C** has not been extensively studied as a separate entity. However, the anticancer potential of the aforementioned degradation products, DP2 and DP3, was evaluated against the A549 non-small cell lung cancer cell line.[6][7]

| Compound | IC <sub>50</sub> (μM) |
|----------|-----------------------|
| Afatinib | 15.02 ± 1.49          |
| DP2      | 25.00 ± 1.26          |
| DP3      | 32.56 ± 0.11          |

These findings suggest that the degradation products retain some cytotoxic activity, albeit less potent than the parent drug, Afatinib.

### **Signaling Pathways**

Currently, there is no specific information available in the public domain regarding the signaling pathways that may be uniquely affected by **Afatinib Impurity C**. The primary mechanism of action of the parent drug, Afatinib, is the irreversible inhibition of the ErbB family of receptor tyrosine kinases (EGFR, HER2, and HER4), which leads to the downregulation of ErbB signaling and subsequent inhibition of tumor growth and proliferation. It is reasonable to hypothesize that any biological activity of **Afatinib Impurity C** would be related to its structural similarity to Afatinib and its potential interaction with the same or similar kinase targets.

Afatinib's Mechanism of Action:





Click to download full resolution via product page

Simplified signaling pathway inhibited by Afatinib.

This guide provides a summary of the currently available technical information on **Afatinib Impurity C**. For further details, researchers are encouraged to consult the referenced literature and obtain a Certificate of Analysis from a certified supplier of this reference standard.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. CN105717226A Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography - Google Patents [patents.google.com]
- 4. CN105588893A Method for detecting afatinib-dimaleate-related substances through high performance liquid chromatography - Google Patents [patents.google.com]
- 5. CAS 618061-76-0 Afatinib Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of Afatinib Impurity C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311641#physical-and-chemical-properties-of-afatinib-impurity-c]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com